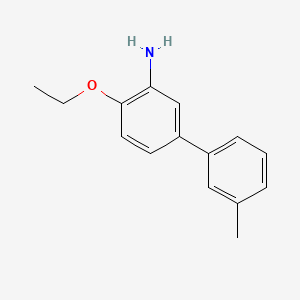

2-Ethoxy-5-(3-methylphenyl)aniline

Beschreibung

The compound features an aniline core substituted with an ethoxy group at position 2 and a 3-methylphenyl group at position 3. Ethoxy groups are electron-donating via resonance, while methylphenyl substituents contribute steric bulk and moderate electron-donating effects.

Eigenschaften

Molekularformel |

C15H17NO |

|---|---|

Molekulargewicht |

227.30 g/mol |

IUPAC-Name |

2-ethoxy-5-(3-methylphenyl)aniline |

InChI |

InChI=1S/C15H17NO/c1-3-17-15-8-7-13(10-14(15)16)12-6-4-5-11(2)9-12/h4-10H,3,16H2,1-2H3 |

InChI-Schlüssel |

LKYQBJAHJQAFAC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)C2=CC=CC(=C2)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(3-methylphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or the reduction of nitroarenes. These methods are often employed in the synthesis of anilines .

Industrial Production Methods

Industrial production of 2-Ethoxy-5-(3-methylphenyl)aniline typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed methods is preferred due to their efficiency and scalability. Additionally, the reduction of nitroarenes is a common industrial method due to its cost-effectiveness and simplicity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-(3-methylphenyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-(3-methylphenyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-(3-methylphenyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methyl): Enhance nucleophilicity of the aniline nitrogen, favoring electrophilic substitution reactions. For example, 3-(3-Methylphenyl)aniline (14c) was synthesized in 66% yield via Suzuki coupling . Electron-Withdrawing Groups (e.g., CF₃, sulfonyl): Reduce electron density, altering reactivity. The trifluoromethyl group in 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline increases hydrophobicity and metabolic stability . The thiazole-containing analog (C₁₁H₁₂N₂OS) was discontinued, possibly due to synthetic complexity or stability issues .

Synthesis Yields :

- Methylphenyl-substituted anilines (e.g., 14c, 14d) show higher yields (66–82%) compared to nitro-substituted analogs (14e, 21%), likely due to steric and electronic challenges in coupling reactions .

- Multi-step syntheses, such as for 5-(ethylsulfonyl)-2-methoxyaniline (59% over four steps), highlight the complexity of introducing sulfonyl groups .

Physicochemical and Functional Differences

- Ethoxy and methylphenyl groups likely enhance lipophilicity, though direct solubility data for 2-Ethoxy-5-(3-methylphenyl)aniline is unavailable.

Applications :

- Pharmacological Fragments : 5-(Ethylsulfonyl)-2-methoxyaniline serves as a key fragment in VEGFR2 inhibitors, leveraging the sulfonyl group’s bioisosteric properties .

- Heterocyclic Analogs : Thiazole-containing anilines may interact with biological targets (e.g., kinases) via heterocyclic motifs, though commercial discontinuation limits current use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.